

Independent Verification of BRD4 Degradator Activity: A Comparative Guide

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Compound of Interest

Compound Name: *BRD4 degrader-3*

Cat. No.: *B12414712*

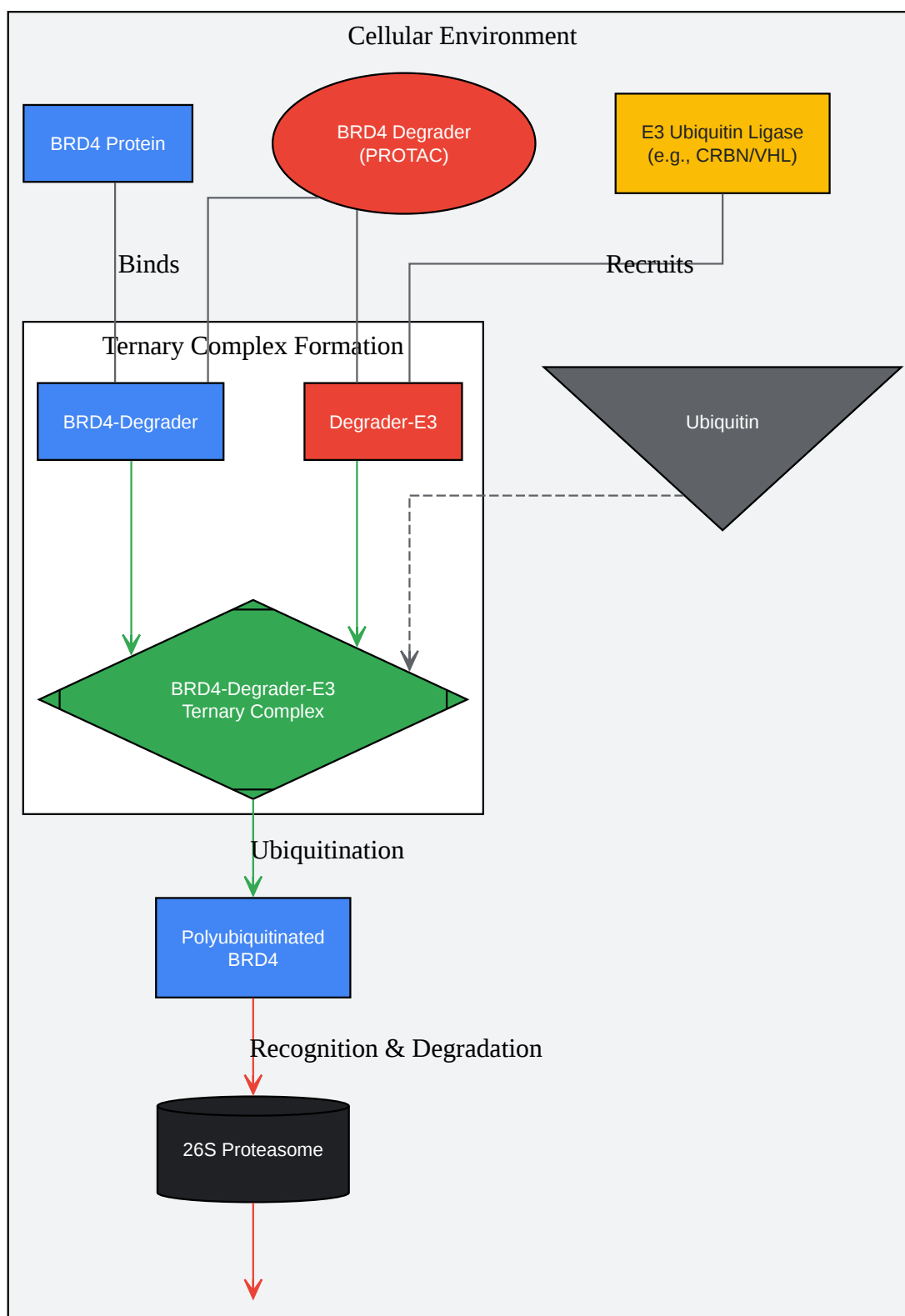
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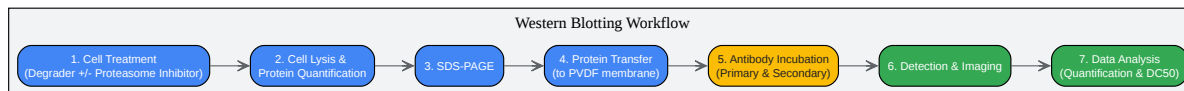
For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, have emerged as critical therapeutic targets in oncology and beyond.[1][2] Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BRD4 offer a promising alternative to traditional small-molecule inhibitors.[2][3] This guide provides an objective comparison of the performance of a potent BRD4 degrader, herein referred to as a representative "**BRD4 degrader-3**," against other well-established BRD4-targeting PROTACs such as ARV-825, MZ1, and dBET6. The information is supported by experimental data to inform research and development decisions.

Mechanism of Action: Hijacking the Cellular Machinery

BRD4 degraders are heterobifunctional molecules composed of a ligand that binds to BRD4, a second ligand that recruits an E3 ubiquitin ligase (like Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker connecting the two.[4][5] This proximity induces the formation of a ternary complex, leading to the ubiquitination of BRD4.[1][6] The ubiquitin tag marks BRD4 for degradation by the proteasome, the cell's natural protein disposal system, resulting in its clearance from the cell.[2][4][5]





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